molecular formula C12H16 B14366500 Cyclododeca-1,3,7,9-tetraene CAS No. 93801-17-3

Cyclododeca-1,3,7,9-tetraene

Cat. No.: B14366500
CAS No.: 93801-17-3
M. Wt: 160.25 g/mol
InChI Key: BNGGDZCKHGHSBQ-UHFFFAOYSA-N
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Description

Cyclododeca-1,3,7,9-tetraene is a fully conjugated macrocyclic hydrocarbon with four alternating double bonds positioned at the 1,3,7,9-positions of a 12-membered ring. Its unique structure imparts significant strain and electronic delocalization, making it a subject of interest in synthetic chemistry and materials science.

Properties

CAS No.

93801-17-3

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

cyclododeca-1,3,7,9-tetraene

InChI

InChI=1S/C12H16/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-4,9-12H,5-8H2

InChI Key

BNGGDZCKHGHSBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC=CCCC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Cyclododeca-1,3,7,9-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ring structure.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclododecane.

Scientific Research Applications

Cyclododeca-1,3,7,9-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclododeca-1,3,7,9-tetraene involves its ability to form stable complexes with metal ions. The conjugated double bonds in the ring structure allow for effective π-π interactions and coordination with metal centers. This property makes it a valuable ligand in various catalytic and coordination chemistry applications .

Comparison with Similar Compounds

Structural Isomers: Double Bond Positional Effects

Cyclododeca-1,4,7,10-tetraene (all-(Z)-configuration) exhibits a symmetrical crown conformation (C4v) with ring inversion occurring via boat-chair (Cs) and twist (C2h) intermediates. The strain energies for these conformers are 5.9 kJ/mol (boat-chair) and 13.5 kJ/mol (twist), requiring ~22.3 kJ/mol for interconversion .

Substituted Derivatives

Cyclododeca-3,4,9,10-tetraene-1,7-dione incorporates ketone groups at the 1,7-positions, altering its electronic properties and reactivity. This compound is synthesized via diastereoselective pathways, enabling isolation of enantiomers for chiral applications . Comparatively, 2,3,8,9-tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene (TTCT) features nitrogen substitutions, enhancing its utility as a Cr(III) ionophore in potentiometric sensors. TTCT exhibits a Nernstian response (19.5 mV/decade) over a wide concentration range (10<sup>−6</sup>–10<sup>−1</sup> M), demonstrating the impact of heteroatom incorporation on functionality .

Degree of Unsaturation

Cyclododeca-1,5,9-triene (three double bonds) exhibits reduced conjugation and strain compared to the tetraene analog. The lower unsaturation likely decreases reactivity toward electrophilic addition but improves thermal stability .

Thermodynamic and Kinetic Stability

Data Tables

Table 1: Structural Comparison of Cyclododecatetraenes

Compound Double Bond Positions Substituents Key Properties
Cyclododeca-1,3,7,9-tetraene 1,3,7,9 None High conjugation, strain
Cyclododeca-1,4,7,10-tetraene 1,4,7,10 None Crown conformation (C4v)
Cyclododeca-3,4,9,10-tetraene-1,7-dione 3,4,9,10 Ketones (1,7) Diastereoselective synthesis
TTCT 1,3,7,9 N-atoms, phenyl Cr(III) ionophore for sensors

Table 2: Thermodynamic and Kinetic Data

Compound Potential Barrier (kcal/mol) Strain Energy (kJ/mol) Application
1,3,7,9-TeCTA 12.69 N/A Pollutant formation studies
1,3,6,8-TeCTA 13.60 N/A Comparative kinetic analysis
Cyclododeca-1,4,7,10-tetraene N/A 5.9 (boat-chair) Conformational studies

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